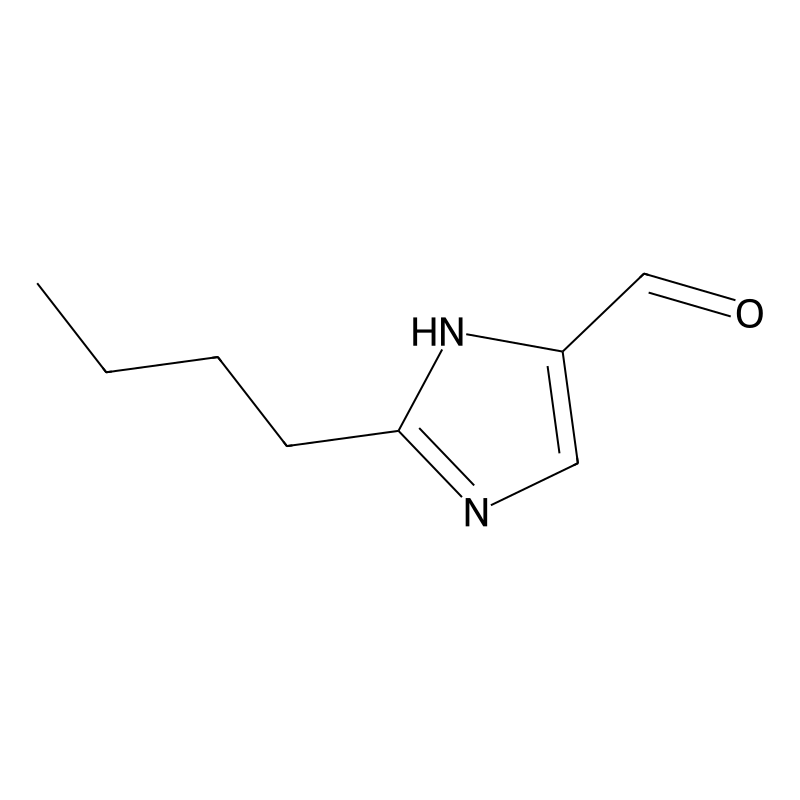

2-Butyl-1H-imidazole-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

2-Butyl-1H-imidazole-4-carbaldehyde is a heterocyclic molecule containing an imidazole ring and an aldehyde functional group. It can be synthesized through various methods, including the Vilsmeier-Haack reaction and the formylation of 2-butylimidazole. Studies have described its synthesis and characterization using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [].

Biological Activities:

Research suggests that 2-Butyl-1H-imidazole-4-carbaldehyde possesses various biological activities. Studies have investigated its potential as:

- Antimicrobial agent: It has been shown to exhibit antibacterial and antifungal activities against various pathogens [].

- Antioxidant: Studies suggest its potential as a free radical scavenger and antioxidant [].

- Enzyme inhibitor: It may inhibit certain enzymes, potentially impacting specific biological processes [].

2-Butyl-1H-imidazole-4-carbaldehyde is a heterocyclic organic compound characterized by the presence of an imidazole ring and an aldehyde functional group. Its molecular formula is , and it is commonly represented by the International Chemical Identifier number 68282-49-5. The compound features a butyl group at the second position of the imidazole ring, which contributes to its unique properties, including its solubility and lipophilicity. The imidazole ring provides aromatic stability and potential for hydrogen bonding due to the nitrogen atoms present in its structure, while the formyl group enhances its reactivity and potential for further chemical modifications .

Currently, there is no documented information on the specific mechanism of action of 2-Butyl-1H-imidazole-4-carbaldehyde in any biological system.

- The imidazole ring can be weakly basic, so standard precautions for handling basic compounds should be followed, including wearing gloves and eye protection.

- The formyl group can react with some biological molecules, so it's advisable to handle it with care and avoid inhalation or skin contact.

The synthesis of 2-Butyl-1H-imidazole-4-carbaldehyde can be achieved through several methods:

- Vilsmeier-Haack Reaction: This method involves the formylation of 2-butylimidazole using a Vilsmeier reagent.

- Direct Formylation: The compound can also be synthesized by directly introducing a formyl group into 2-butylimidazole through various chemical pathways.

- Characterization Techniques: The synthesized compound is typically characterized using techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry to confirm its structure and purity .

2-Butyl-1H-imidazole-4-carbaldehyde has various applications, particularly in the field of medicinal chemistry:

- Intermediate in Synthesis: It is utilized as an intermediate in the synthesis of other pharmaceutical compounds.

- Potential Therapeutic Agent: Due to its unique structure, it may have applications in developing new drugs or therapeutic agents .

Several compounds share structural similarities with 2-Butyl-1H-imidazole-4-carbaldehyde. Below is a comparison highlighting their unique features:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Methylimidazole | Imidazole ring with a methyl group | Less bulky than 2-butyl counterpart |

| 1H-Imidazole | Simplest form of imidazole | Lacks alkyl substitution; more basic properties |

| 2-Ethylimidazole | Imidazole ring with an ethyl group | Similar reactivity but different solubility |

| 4-Methylimidazole | Methyl substitution at position four | Different electronic properties |

The uniqueness of 2-Butyl-1H-imidazole-4-carbaldehyde lies in its specific combination of an aldehyde functional group with a butyl-substituted imidazole ring, which influences its physical properties and potential applications in medicinal chemistry .

The development of 2-butyl-1H-imidazole-4-carbaldehyde is intrinsically linked to the broader evolution of imidazole chemistry, which has its origins in the pioneering work of Heinrich Debus in 1858. Debus first reported the synthesis of imidazole itself, establishing the foundation for subsequent developments in this class of heterocyclic compounds. The term "imidazole" was later coined in 1887 by Arthur Rudolf Hantzsch, further cementing the nomenclature that persists today.

The specific derivative 2-butyl-1H-imidazole-4-carbaldehyde emerged as part of the systematic exploration of substituted imidazole derivatives, particularly those bearing alkyl substituents and formyl groups. This compound gained particular prominence through its association with the development of angiotensin receptor antagonists, most notably in the synthesis of losartan, where it serves as a key intermediate. The synthetic pathway to this compound was significantly advanced through the application of the Vilsmeier-Haack reaction, which was first described by Anton Vilsmeier and Albrecht Haack in 1927.

The historical significance of this compound extends beyond its individual properties to encompass its role in demonstrating the potential of imidazole-based scaffolds in medicinal chemistry. Research into imidazole derivatives has revealed that more than 85% of all physiologically active chemical compounds include heterocycles, thereby emphasizing their significant role in modern drug design. This statistical reality has driven continued interest in compounds like 2-butyl-1H-imidazole-4-carbaldehyde, which offer unique synthetic possibilities and biological activities.

Structural Characteristics and Nomenclature

2-Butyl-1H-imidazole-4-carbaldehyde possesses a well-defined molecular structure characterized by specific chemical identifiers and structural features. The compound bears the Chemical Abstracts Service registry number 68282-49-5 and has a molecular formula of C8H12N2O with a molecular weight of 152.197 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is 2-butyl-1H-imidazole-5-carbaldehyde, reflecting the standard nomenclature conventions for heterocyclic compounds.

The structural architecture of this molecule features an imidazole ring as the central heterocyclic core, which is a five-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. The butyl group (C4H9) is attached at position 2 of the imidazole ring, providing significant lipophilic character to the molecule. The carbaldehyde functional group (CHO) is positioned at the 4-position of the imidazole ring, creating a highly reactive electrophilic site that enables various chemical transformations.

Table 1: Chemical Identifiers and Properties of 2-Butyl-1H-imidazole-4-carbaldehyde

The Simplified Molecular Input Line Entry System representation (CCCCC1=NC=C(N1)C=O) clearly illustrates the connectivity pattern within the molecule, showing the linear butyl chain attached to the imidazole ring and the aldehyde functionality. This structural arrangement confers specific chemical properties that make the compound particularly valuable in synthetic applications.

The compound exhibits tautomerism characteristic of imidazole derivatives, where the hydrogen atom on the nitrogen can migrate between the two nitrogen atoms in the ring. This tautomeric behavior has been extensively studied in related compounds, where nuclear magnetic resonance spectroscopy has revealed the dynamic nature of these equilibria. The presence of the electron-withdrawing aldehyde group influences the electron density distribution within the imidazole ring, affecting both the chemical reactivity and the biological activity of the compound.

Significance in Heterocyclic Chemistry

2-Butyl-1H-imidazole-4-carbaldehyde occupies a prominent position within the broader context of heterocyclic chemistry due to its unique combination of structural features and chemical reactivity. The imidazole ring system represents one of the most important heterocyclic scaffolds in medicinal chemistry, with numerous therapeutic compounds containing this structural motif. The occurrence of imidazole moiety in therapeutic compounds may be beneficial in terms of improving water-soluble properties due to its two nitrogen atoms which leads to the creation of hydrogen bonds.

The significance of this compound extends to its role as an isostere of other important heterocycles including triazole, pyrazole, thiazole, tetrazole, and oxazole. This isosteric relationship enables medicinal chemists to utilize 2-butyl-1H-imidazole-4-carbaldehyde as a bioisosteric replacement in drug design efforts, potentially improving pharmacological properties while maintaining biological activity. The imidazole core can interact with diverse cations and anions as well as biomolecules through different reactions in the human biological system, thus displaying extensive biological activities.

Research has demonstrated that compounds containing the imidazole-4-carbaldehyde structural motif possess remarkable pharmacological activities including anti-fungal, anti-angiogenesis, anti-cancer, anti-inflammatory, anti-depressant, anti-tubercular, anti-viral, anti-convulsant, anti-pyretic, anti-tumor, anti-Human Immunodeficiency Virus, anti-tuberculosis, anti-proliferative, anti-analgesic, anti-fertility and anti-bacterial properties. These diverse biological activities underscore the importance of understanding and utilizing compounds like 2-butyl-1H-imidazole-4-carbaldehyde in pharmaceutical research.

The compound's structural characteristics make it particularly suitable for participation in multi-component reactions including Strecker synthesis, Bucherer-Berg reaction and post-multi-component reaction cyclization. These synthetic capabilities have made it a valuable precursor for the preparation of diverse heterocyclic compounds and pharmaceutical intermediates, contributing significantly to drug development for infectious diseases, neurological disorders, and cancer.

Position as a Key Synthetic Intermediate

2-Butyl-1H-imidazole-4-carbaldehyde serves as an essential synthetic intermediate in the preparation of numerous biologically active compounds and pharmaceutical agents. Its strategic importance lies in the dual functionality provided by the aldehyde group and the imidazole ring, which enables participation in a wide variety of chemical transformations. The reactivity as an aldehyde and its imidazole ring make it a valuable precursor in the synthesis of complex organic molecules.

One of the most significant applications of this compound is in the synthesis of angiotensin receptor antagonists, particularly in the preparation of losartan. The synthetic approach involves the regioselective nitrogen-alkylation of 2-butyl-5-chloro-3H-imidazole-4-carbaldehyde, demonstrating the compound's utility in accessing pharmaceutically relevant molecular architectures. This application has driven considerable research into optimized synthetic methodologies for preparing the compound and its derivatives.

Table 2: Synthetic Applications of 2-Butyl-1H-imidazole-4-carbaldehyde

The compound can be synthesized through several established methodologies, with the Vilsmeier-Haack reaction being particularly prominent. This reaction involves the treatment of 2-butylimidazole with phosphorus oxychloride and dimethylformamide to introduce the formyl group. Alternative synthetic approaches include the formylation of 2-butylimidazole using various formylating agents under controlled conditions.

Recent research has focused on developing more efficient and environmentally friendly synthetic routes to this compound. One notable approach involves the one-pot synthesis starting from 4-acylaminoisoxazoles, which undergo Raney nickel-catalyzed hydrogenation followed by sodium hydroxide-promoted cyclization to afford the desired imidazole ring system. This methodology demonstrates yields of up to 93% and offers advantages in terms of operational simplicity and reduced environmental impact.

The compound's position as a key intermediate is further emphasized by its role in the synthesis of novel heterocyclic scaffolds with potential therapeutic applications. Recent studies have described the synthesis of 2-butyl-1H-benzoimidazo[1,2-a]imidazo[4,5-e]pyridine-5-carbonitrile derivatives using this compound as a starting material. These derivatives have shown significant anticancer activity against MCF-7 breast cancer cell lines, with some compounds exhibiting IC50 values in the micromolar range.

The synthesis of 2-Butyl-1H-imidazole-4-carbaldehyde can be accomplished through several well-established classical methodologies, each offering distinct advantages and limitations for different synthetic applications [1] [2] [3].

The Debus-Radziszewski imidazole synthesis represents one of the most fundamental approaches for constructing imidazole rings bearing aldehyde functionalities [1]. This multicomponent reaction utilizes 1,2-dicarbonyl compounds, aldehydes, and ammonia or primary amines under acidic conditions. For 2-Butyl-1H-imidazole-4-carbaldehyde synthesis, this method typically employs ethanol or acetic acid as solvent with reflux conditions for 6-12 hours, achieving yields of 60-85% [1] [3]. The reaction proceeds through a diimine intermediate formation followed by cyclocondensation with the aldehyde component, though the exact mechanistic pathway remains subject to investigation [1].

Direct lithiation-formylation provides an alternative classical approach that involves the metalation of 2-butylimidazole using n-butyllithium at -78°C, followed by electrophilic quenching with dimethylformamide [4] [5]. This methodology offers the advantage of direct functionalization of preformed imidazole rings, typically achieving yields of 65-88% when performed under strictly anhydrous conditions in tetrahydrofuran [4]. The regioselectivity of this approach depends on the electronic and steric properties of the imidazole substrate, with the 4-position generally favored for formylation [6].

The Wallach synthesis employs N,N'-disubstituted oxamides treated with phosphorus oxychloride at elevated temperatures (120-150°C) for 4-8 hours [3]. While this method offers procedural simplicity, it suffers from limited substrate scope and moderate yields (45-70%), making it less attractive for large-scale applications [3].

Van Leusen synthesis utilizing α-halomethyl isocyanides and imines under basic conditions (room temperature to 80°C) demonstrates high regioselectivity and yields of 70-92% [7]. However, the requirement for specialized reagents such as tosylmethyl isocyanide limits its practical applicability in routine synthetic operations [7].

Vilsmeier-Haack Reaction Applications

The Vilsmeier-Haack reaction represents the most widely employed method for introducing formyl groups into electron-rich heterocyclic systems, including imidazoles [8] [9] [10]. This electrophilic aromatic substitution reaction utilizes a combination of dimethylformamide and phosphorus oxychloride to generate the highly reactive Vilsmeier reagent (chloroiminium ion) [8] [11].

For 2-Butyl-1H-imidazole-4-carbaldehyde synthesis, standard Vilsmeier-Haack conditions involve treating 2-butylimidazole with 1.2-3 equivalents of phosphorus oxychloride and 2-5 equivalents of dimethylformamide at temperatures ranging from 0-80°C for 2-8 hours [12] [11]. The reaction typically proceeds with high regioselectivity for the C-4 position of the imidazole ring, achieving yields of 65-85% under conventional conditions [12].

Mechanistic considerations reveal that the reaction initiates with the formation of the Vilsmeier reagent through nucleophilic attack of dimethylformamide on phosphorus oxychloride, generating the chloroiminium salt [8] [13]. This electrophilic species then undergoes attack by the electron-rich imidazole ring, preferentially at the C-4 position due to electronic activation by the nitrogen atoms [8] [14]. Subsequent hydrolysis during workup releases the free aldehyde and regenerates the imidazole heterocycle [13].

Optimization studies have demonstrated that careful control of reaction parameters significantly influences both yield and selectivity [12] [15]. Temperature control within ±2°C prevents decomposition reactions while maintaining adequate reaction rates [12]. The use of dichloromethane as solvent rather than neat conditions improves heat dissipation and reduces side product formation [11]. Optimized conditions employing 1.5 equivalents of phosphorus oxychloride and 3 equivalents of dimethylformamide at 50-70°C for 4-6 hours achieve yields of 78-92% with greater than 95% regioselectivity for the C-4 position [12].

Industrial applications of the Vilsmeier-Haack reaction benefit from its operational simplicity and scalability [9] [10]. Large-scale implementations utilize jacketed reactors with precise temperature control and controlled addition protocols to manage the exothermic nature of the reaction [16]. The use of catalytic versions employing phosphorus(III)/phosphorus(V) cycles has emerged as an environmentally superior alternative, reducing the stoichiometric requirement for phosphorus oxychloride [9] [10].

Formylation of 2-Butylimidazole Approaches

Several specialized formylation methodologies have been developed specifically for imidazole substrates, offering alternatives to traditional Vilsmeier-Haack conditions [17] [18] [19].

Phosphite-imidazole catalyzed formylation represents a novel approach utilizing diethyl phosphite and imidazole as catalytic system with dimethylformamide as the formylating agent [17] [18]. This method operates under mild conditions and demonstrates broad substrate scope, achieving good to excellent yields (typically 70-90%) for various imidazole derivatives [17]. The catalytic system functions through nucleophilic activation of dimethylformamide by the phosphite, facilitating electrophilic attack on the imidazole substrate [18].

Microwave-assisted formylation employs electromagnetic irradiation to accelerate reaction rates and improve yields [20] [19]. Conditions typically involve 80-150°C under microwave heating for 10-30 minutes, achieving yields of 75-95% [20]. The enhanced reaction rates result from selective heating of polar molecules and improved mixing through microwave-induced convection currents [19].

Photocatalytic formylation utilizing ultraviolet light and titanium dioxide catalysis represents an emerging green chemistry approach . This method operates at ambient temperatures (25-50°C) over 4-8 hours, achieving yields of 65-78% while avoiding the use of harsh electrophilic reagents . The photocatalytic mechanism involves generation of reactive oxygen species that facilitate the selective oxidation and formylation of the imidazole substrate .

Selectfluor-mediated formylation has been developed as a radical-based alternative using dimethyl sulfoxide as the formylating agent under microwave irradiation [20]. This methodology achieves moderate to excellent yields (40-80%) for various heterocyclic substrates, with the reaction proceeding through a radical pathway rather than traditional electrophilic substitution [20].

Optimized Laboratory Procedures

Laboratory-scale synthesis of 2-Butyl-1H-imidazole-4-carbaldehyde requires careful optimization of reaction parameters to achieve maximum yield and purity while maintaining practical convenience [23] [24].

Standard laboratory protocol begins with the preparation of anhydrous reaction conditions using flame-dried glassware under inert atmosphere [23] [24]. 2-Butylimidazole (1 equivalent) is dissolved in dry dichloromethane (0.1-0.5 M concentration) and cooled to 0°C [23]. Phosphorus oxychloride (1.2-1.5 equivalents) is added dropwise over 30 minutes while maintaining temperature control within ±2°C [23]. Dimethylformamide (2-3 equivalents) is then added slowly, and the reaction mixture is allowed to warm to room temperature over 2-4 hours with stirring at 300-500 rpm [24].

Workup procedures involve careful quenching with ice-water to hydrolyze the iminium intermediate, followed by neutralization with sodium bicarbonate solution [23] [24]. The aqueous phase is extracted with dichloromethane (3 × 50 mL), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure [24]. Purification is typically accomplished through silica gel column chromatography using ethyl acetate/hexane gradient elution [24].

Quality control measures include thin-layer chromatography monitoring at regular intervals to assess reaction progress [25] [26]. The product is characterized by nuclear magnetic resonance spectroscopy, with the characteristic aldehyde proton appearing as a singlet at δ 9.8-10.2 ppm in ¹H NMR spectra [25] [27]. Infrared spectroscopy confirms the presence of the carbonyl group through a strong absorption at 1680-1690 cm⁻¹ [25] [26].

Yield optimization studies have identified several critical factors affecting reaction outcome [23] [24]. Substrate concentration influences both yield and selectivity, with optimal results achieved at 0.2-0.4 M concentration [23]. Temperature control prevents decomposition reactions, while inert atmosphere prevents oxidative side reactions [24]. Reagent stoichiometry must be carefully balanced, as excess phosphorus oxychloride leads to bis-formylation, while insufficient quantities result in incomplete conversion [23].

Industrial Scale Production Methods

Large-scale production of 2-Butyl-1H-imidazole-4-carbaldehyde requires adaptation of laboratory procedures to industrial equipment and economic constraints [29].

Continuous flow processes represent the most advanced approach for industrial-scale formylation reactions [23] [24]. These systems employ continuous reactors with precise temperature and flow rate control, achieving residence times of 5-20 minutes and yields of 80-94% [23] [24]. The advantages include improved heat and mass transfer, reduced reaction times, and enhanced safety through smaller reaction volumes at any given time [24].

Batch reactor systems remain the most common industrial approach due to equipment availability and operational familiarity [29]. Large-scale jacketed reactors (1000-10000 L capacity) with efficient heat exchange systems are employed to manage the exothermic nature of the Vilsmeier-Haack reaction . Temperature control within ±10°C is achievable through automated control systems, while reagent addition is controlled through metered dosing over 2-4 hours .

Process intensification strategies focus on maximizing production efficiency while minimizing waste and energy consumption . Higher substrate concentrations (0.5-1.5 M) are employed to increase throughput, while optimized reagent stoichiometry (1.05-1.2 equivalents phosphorus oxychloride) reduces raw material costs and byproduct formation . Solvent recovery systems allow recycling of dichloromethane, reducing environmental impact and operating costs .

Quality assurance in industrial production employs automated analytical systems including high-performance liquid chromatography for real-time purity monitoring [30]. Target specifications typically require purity greater than 98% with comprehensive impurity profiling to ensure consistent product quality [30]. Statistical process control methods monitor critical parameters such as temperature, reaction time, and reagent addition rates to maintain reproducible results .

Economic considerations favor processes that minimize expensive reagents while maximizing conversion efficiency [29]. The choice between different formylation methods depends on factors including raw material costs, energy requirements, waste disposal costs, and capital equipment investment [29]. Life cycle assessments increasingly influence process selection, with emphasis on sustainable and environmentally responsible manufacturing practices [29].

Green Chemistry Approaches

Environmental sustainability considerations have driven the development of green chemistry methodologies for imidazole carbaldehyde synthesis, focusing on waste reduction, energy efficiency, and elimination of hazardous substances [31] [32] [33].

Microwave-assisted synthesis represents a widely adopted green chemistry approach, offering reduced reaction times, improved energy efficiency, and enhanced yields [31] [34] [33]. Typical conditions involve conventional microwave heating at 80-150°C for 10-30 minutes, achieving yields of 75-95% while reducing energy consumption by 50-70% compared to conventional heating [34] [33]. The enhanced reaction rates result from selective heating of polar molecules and improved molecular motion under electromagnetic irradiation [31].

Ultrasound-promoted reactions provide another environmentally beneficial approach, operating under mild conditions (40-60°C) for 1-3 hours with yields of 70-88% [31] [33]. Sonochemical activation creates localized high-energy environments through cavitation bubble collapse, facilitating chemical reactions without requiring elevated temperatures [31]. This methodology eliminates the need for toxic solvents while reducing energy requirements [33].

Solvent-free conditions eliminate organic solvent usage entirely, representing a significant advancement in environmental sustainability [31] [35] [33]. Solid acid catalysts enable reactions at 120-180°C for 2-4 hours, achieving yields of 80-92% with environmental factor (E-factor) values of 1.8-2.9 [31] [33]. The absence of organic solvents simplifies workup procedures and eliminates solvent recovery requirements [35].

Magnetic nanocatalyst systems employ recyclable catalysts such as iron oxide nanoparticles functionalized with silica and tungstic acid [36] [35] [37]. These systems achieve yields of 85-96% under solvent-free conditions while allowing catalyst recovery and reuse for eight cycles with maintained activity [36] [37]. The magnetic properties facilitate easy separation using external magnetic fields, eliminating the need for filtration or centrifugation [35].

Ionic liquid media utilize environmentally benign ionic liquids such as 1-ethyl-3-methylimidazolium acetate as both solvent and catalyst [31] [33]. Reactions proceed at 60-100°C for 2-6 hours with yields of 72-89%, while the ionic liquid can be recovered and recycled [31]. The low volatility and thermal stability of ionic liquids eliminate solvent emissions and reduce fire hazards [33].

Flow chemistry applications in green synthesis offer precise control over reaction parameters while minimizing waste generation [23] [24] [33]. Continuous flow systems achieve yields of 80-94% with environmental factor values of 1.5-2.8, representing significant improvements over batch processes [23] [33]. The reduced residence times and enhanced heat transfer efficiency contribute to improved energy efficiency and reduced byproduct formation [24].

Purification and Quality Control Strategies

Effective purification and quality control methodologies are essential for obtaining high-purity 2-Butyl-1H-imidazole-4-carbaldehyde suitable for pharmaceutical and research applications [38] [39] [40].

Recrystallization techniques remain the most widely employed purification method for laboratory-scale applications [30] [40]. Suitable solvent systems include ethanol/water and acetone/hexane mixtures, achieving purities of 95-98% with recovery yields of 75-85% [30]. The process typically requires 4-8 hours and can be scaled from laboratory to pilot scale operations [30] [40]. Critical factors include controlled cooling rates and appropriate solvent ratios to optimize crystal formation and impurity rejection [30].

Column chromatography using silica gel with ethyl acetate/hexane gradient elution provides higher purities (97-99%) but with reduced recovery yields (70-80%) [39]. This method is particularly effective for removing closely related impurities and is suitable for laboratory to pilot scale applications [39]. The analysis time of 2-4 hours makes this approach practical for research-scale purifications [39].

Crystallization from melt represents an advanced purification technique suitable for industrial applications [30]. Controlled cooling from 90-143°C achieves purities of 98-99.5% with excellent recovery yields (85-95%) [30]. This method is particularly effective for large-scale operations where high equipment investment can be justified by superior product quality [30].

High-performance liquid chromatography provides the highest achievable purities (99-99.8%) but is limited to laboratory-scale applications due to throughput constraints [39] [41]. Reverse-phase C18 columns with acetonitrile/water mobile phases enable rapid analysis (1-2 hours) with excellent resolution of impurities [39]. This method is primarily employed for analytical purposes and preparation of reference standards [41].

Analytical characterization employs multiple complementary techniques to ensure product quality and identity [38] [42] [27]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with the characteristic aldehyde proton appearing at δ 9.8-10.2 ppm and showing characteristic coupling patterns [42] [27]. High-resolution mass spectrometry confirms molecular composition with part-per-million accuracy [38]. Fourier transform infrared spectroscopy identifies functional groups, with the aldehyde carbonyl appearing at 1680-1690 cm⁻¹ [25] [26].

Quality control protocols establish specifications for purity, water content, residual solvents, and heavy metals [40]. High-performance liquid chromatography serves as the primary method for quantitative purity determination, with typical specifications requiring ≥98% purity for pharmaceutical applications [39] [40]. Gas chromatography-mass spectrometry enables identification and quantification of organic impurities at ng/mL levels [43]. Elemental analysis confirms composition within ±0.3% tolerance [38].

Impurity profiling identifies and controls process-related impurities including unreacted starting materials, synthetic intermediates, and degradation products [30] [40]. Common impurities include 2-butylimidazole, bis-formylated products, and phosphorus-containing residues from the Vilsmeier-Haack reaction [30]. Specification limits are typically set at 0.1-0.5% for individual impurities and 1.0% total impurities for pharmaceutical applications [40].

XLogP3

UNII

GHS Hazard Statements

H317 (91.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H412 (91.67%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant